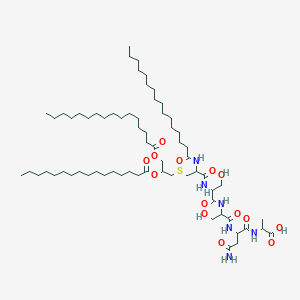

Pam3-cys-ser-ser-asn-ala-OH

Description

Pam3-Cys-Ser-Ser-Asn-Ala-OH (Pam3CSSNA) is a synthetic lipopeptide comprising a tri-palmitoyl-S-glyceryl cysteine (Pam3-Cys) motif conjugated to a Ser-Ser-Asn-Ala peptide sequence. This compound is structurally characterized by three palmitoyl chains attached to a cysteine residue, followed by polar amino acids (Ser, Ser, Asn) and a terminal alanine . The Pam3-Cys moiety is a well-known Toll-like receptor 2 (TLR2) agonist, enabling immunostimulatory properties, while the peptide tail modulates solubility, stability, and receptor interaction .

Properties

IUPAC Name |

2-[[4-amino-2-[[2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H124N6O14S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-60(77)70-58(66(83)73-57(49-75)65(82)72-56(48-74)64(81)71-55(47-59(68)76)63(80)69-53(4)67(84)85)52-88-51-54(87-62(79)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)50-86-61(78)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h53-58,74-75H,5-52H2,1-4H3,(H2,68,76)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,83)(H,84,85) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPAYSRLFXJBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H124N6O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pam3-cys-ser-ser-asn-ala-OH is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The palmitoyl groups are introduced through acylation reactions with palmitic acid. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Pam3-cys-ser-ser-asn-ala-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.

Chemical Reactions Analysis

Types of Reactions

Pam3-cys-ser-ser-asn-ala-OH undergoes various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: The palmitoyl groups can be substituted with other fatty acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Fatty acids in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Disulfide-linked dimers or higher-order structures.

Reduction: Free thiol-containing peptides.

Substitution: Peptides with different fatty acid chains.

Scientific Research Applications

Pam3-cys-ser-ser-asn-ala-OH has a wide range of applications in scientific research:

Immunology: It is used as an adjuvant to enhance immune responses in vaccine formulations.

Cell Biology: It is employed to study TLR2 signaling pathways and their role in immune responses.

Infectious Diseases: It is used to investigate the modulation of viral infections, such as respiratory syncytial virus (RSV) and HIV.

Cancer Research: It is explored as an adjuvant in peptide-based cancer vaccines to induce strong CD8+ T cell responses.

Mechanism of Action

Pam3-cys-ser-ser-asn-ala-OH exerts its effects by binding to Toll-like receptor 2 (TLR2) on the surface of immune cells. This binding activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-12 (IL-12), and interleukin-10 (IL-10) . The activation of these pathways enhances the immune response against pathogens and can modulate the immunogenicity of vaccines.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pam3CSSNA and Related Compounds

Key Differences and Research Findings

(i) Pam3-Cys-OH vs. Pam3CSSNA

- Structural Differences : Pam3-Cys-OH lacks the Ser-Ser-Asn-Ala extension, resulting in a simpler structure (MW 910.48 vs. ~1,300 Da) .

- Functional Impact : The peptide tail in Pam3CSSNA likely enhances aqueous solubility and modulates receptor binding kinetics compared to Pam3-Cys-OH, which is primarily used as a minimalist TLR2 agonist .

(ii) Pam3-Cys-Ala-Gly-OH vs. Pam3CSSNA

- Thermodynamic Stability : The larger molecular weight (1,038.59 vs. ~1,300 Da) and extended peptide chain in Pam3CSSNA may improve thermal stability but increase susceptibility to enzymatic degradation.

(iii) Z-ALA-ALA-ASN-AMC vs. Pam3CSSNA

- Functional Role: Unlike Pam3CSSNA, Z-ALA-ALA-ASN-AMC is a protease substrate with a fluorescent AMC tag, highlighting divergent applications (diagnostics vs. immunostimulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.